molecular formula C13H17NO2 B14775858 4-Methoxy-2-(piperidin-1-yl)benzaldehyde

4-Methoxy-2-(piperidin-1-yl)benzaldehyde

Cat. No.: B14775858
M. Wt: 219.28 g/mol
InChI Key: DYFFYQPTYLJLOC-UHFFFAOYSA-N
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Description

4-Methoxy-2-(piperidin-1-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes substituted with a methoxy group and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(piperidin-1-yl)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where piperidine is introduced to the benzaldehyde derivative in the presence of a suitable catalyst or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(piperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-2-(piperidin-1-yl)benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(piperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The methoxy group and aldehyde functionality can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-(piperidin-1-yl)benzaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-methoxy-2-piperidin-1-ylbenzaldehyde

InChI

InChI=1S/C13H17NO2/c1-16-12-6-5-11(10-15)13(9-12)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3

InChI Key

DYFFYQPTYLJLOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C=O)N2CCCCC2

Origin of Product

United States

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